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molecular formula C8H7ClO5S B8489699 3-(Chlorosulfonyl)-2-methoxybenzoic acid

3-(Chlorosulfonyl)-2-methoxybenzoic acid

Cat. No. B8489699
M. Wt: 250.66 g/mol
InChI Key: LOZARFNPWCWQBE-UHFFFAOYSA-N
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Patent
US07960562B2

Procedure details

A trifluoroacetic acid (95 mL) solution of benzyl 3-(chlorosulfonyl)-2-methoxybenzoate (12.9 g) was stirred at 70° C. for 5 hours. The solution part was decanted and evaporated under reduced pressure. Toluene was added to the residue, and this was again evaporated. The resulting solid was collected by filtration, washed with toluene and dried to obtain 3-(chlorosulfonyl)-2-methoxybenzoic acid (6.52 g).
Quantity
95 mL
Type
reactant
Reaction Step One
Name
benzyl 3-(chlorosulfonyl)-2-methoxybenzoate
Quantity
12.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Cl:8][S:9]([C:12]1[C:13]([O:28][CH3:29])=[C:14]([CH:25]=[CH:26][CH:27]=1)[C:15]([O:17]CC1C=CC=CC=1)=[O:16])(=[O:11])=[O:10]>>[Cl:8][S:9]([C:12]1[C:13]([O:28][CH3:29])=[C:14]([CH:25]=[CH:26][CH:27]=1)[C:15]([OH:17])=[O:16])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
95 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
benzyl 3-(chlorosulfonyl)-2-methoxybenzoate
Quantity
12.9 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C(=C(C(=O)OCC2=CC=CC=C2)C=CC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution part was decanted
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene was added to the residue
CUSTOM
Type
CUSTOM
Details
this was again evaporated
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1C(=C(C(=O)O)C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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